2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Description
Broader Context of Benzoxazole (B165842) Derivatives in Chemical Sciences
Benzoxazole derivatives are a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This aromatic, bicyclic structure serves as a "privileged scaffold" in drug discovery, meaning it is capable of binding to a variety of biological targets and exhibiting a wide spectrum of pharmacological activities. The benzoxazole nucleus is a key structural motif found in numerous natural products and synthetic compounds with applications in medicinal chemistry, materials science, and agrochemicals.
The versatility of the benzoxazole core allows for the synthesis of a vast library of derivatives with diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Their utility also extends to the development of fluorescent probes and organic electronic materials.
Importance of Functionalization in Benzoxazole Scaffolds for Research
The biological and chemical properties of a benzoxazole derivative are highly dependent on the nature and position of the substituents on its core structure. Functionalization, the process of adding new functional groups to a molecule, is a critical strategy for modulating the physicochemical properties and pharmacological activity of the benzoxazole scaffold.
Key positions for substitution on the benzoxazole ring system, such as the 2, 5, and 6-positions, have been extensively studied. Modifications at these sites can influence factors like solubility, lipophilicity, and the ability to interact with specific biological receptors. For instance, the introduction of different groups at the 2-position can significantly alter the compound's biological target profile, while substitutions on the benzene ring (positions 4, 5, 6, and 7) can fine-tune its electronic properties and bioavailability. Research has shown that substituents at positions 2 and 5 are particularly important for the biological activity of these compounds. nih.gov
Rationale for Investigating 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
The specific compound, this compound, represents a deliberate combination of functional groups on the benzoxazole scaffold, each chosen for its potential to impart unique chemical and biological characteristics. The rationale for its investigation can be broken down by its constituent parts:
2-Butyl group: The alkyl group at the 2-position can influence the compound's lipophilicity, which can affect its ability to cross cell membranes.
5-Chloro group: The presence of a chlorine atom, an electron-withdrawing group, can modulate the electronic environment of the aromatic system and potentially enhance biological activity through halogen bonding or by altering metabolic stability.
6-Nitro group: The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's electronic properties and reactivity. Nitro-substituted heterocycles are known to exhibit a range of biological activities.
The combination of these specific substituents may lead to novel applications in drug development and agrochemicals. The investigation of this molecule is driven by the hypothesis that this particular functionalization pattern will result in a compound with distinct and potentially valuable biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKZPJGVVIHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292908 | |
| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-94-7 | |
| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Butyl 5 Chloro 6 Nitro 1,3 Benzoxazole
General Strategies for 1,3-Benzoxazole Core Construction
The synthesis of the benzoxazole (B165842) heterocyclic system is a well-established area of organic chemistry. Several robust methods have been developed for the construction of this scaffold, primarily revolving around the use of 2-aminophenol (B121084) as a key precursor. These strategies can be broadly categorized into condensation reactions, transition metal-catalyzed cyclizations, and efficient one-pot sequences.
Condensation Reactions with 2-Aminophenol Precursors
The most traditional and widely employed method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a suitable carbonyl-containing compound. rsc.org This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzoxazole ring by simply changing the reaction partner.
The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring. A variety of reagents and catalysts have been utilized to facilitate this transformation, including aldehydes, carboxylic acids and their derivatives (like acyl chlorides), and β-diketones. rsc.orgmdpi.comnih.gov
Several catalytic systems have been developed to improve the efficiency and environmental footprint of these condensation reactions. For instance, Brønsted acidic ionic liquids have been used as reusable catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. rsc.org Similarly, samarium triflate has been shown to be an effective and reusable acid catalyst for these reactions in an aqueous medium, highlighting a green chemistry approach. organic-chemistry.org
Below is a table summarizing various condensation reaction conditions for the synthesis of 2-substituted benzoxazoles.
| Carbonyl Source | Catalyst/Reagent | Conditions | Yield |
| Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 85–98% rsc.org |
| Aldehydes | Magnetic nanomaterial supported Lewis acidic ionic liquid | Solvent-free, 70 °C, 30 min (sonication) | Moderate to high rsc.orgnih.gov |
| Aldehydes | Samarium triflate | Aqueous medium, mild conditions | Good organic-chemistry.org |
| Benzoyl Chloride | Hf-BTC (Brønsted and Lewis dual acidic catalyst) | Solvent-free, 120 °C, 15 min (microwave) | 30–85% rsc.org |
| β-Diketones | Brønsted acid (TsOH·H₂O) and CuI | Acetonitrile, 80 °C, 16 h | Up to 89% acs.orgorganic-chemistry.org |
| Carboxylic Acids | None | Microwave, solvent-free | Good nih.gov |
| Tertiary Amides | Triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine | Dichloromethane, 0 °C to RT, 1 h | High nih.gov |
Transition Metal-Catalyzed Cyclization Approaches
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering alternative pathways that often proceed under milder conditions and with greater functional group tolerance. nitrkl.ac.in These methods include intramolecular cyclizations of ortho-haloanilides and direct C-H functionalization/arylation reactions. organic-chemistry.orgacs.org
Copper and palladium are among the most commonly used metals for these transformations. For example, a general method for the formation of benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides, using CuI with 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org Palladium-based catalysts are particularly effective for the direct C-H bond arylation of a pre-formed benzoxazole core, allowing for the introduction of aryl groups at the 2-position. organic-chemistry.orgacs.org Ruthenium catalysts have also been employed in acceptorless dehydrogenative coupling reactions of primary alcohols with 2-aminophenol to afford benzoxazoles under heterogeneous conditions. acs.org
The following table provides examples of transition metal-catalyzed benzoxazole syntheses.
| Catalyst System | Starting Materials | Reaction Type |
| CuI / 1,10-phenanthroline | 2-bromoanilines and acyl chlorides | Domino acylation-annulation |
| CuI / Brønsted acid | 2-aminophenols and β-diketones | Cyclization |
| Nanoparticle Copper(II) oxide | o-bromoaryl derivatives | Intramolecular cyclization |
| NHC-Pd(II)-Im complex | Benzoxazoles and aryl chlorides | Direct C-H arylation |
| Ru₂Cl₄(CO)₆ / PFMNPs | 2-aminophenol and primary alcohols | Acceptorless dehydrogenative coupling |
One-Pot Reaction Sequences for Benzoxazole Formation
To enhance synthetic efficiency, reduce waste, and save time, one-pot reaction sequences have been developed for benzoxazole synthesis. scilit.com These procedures integrate multiple reaction steps into a single operation without the need for isolating intermediates. organic-chemistry.org
One such example is a sequential one-pot procedure involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole. organic-chemistry.org Another efficient one-pot method involves the direct synthesis from 2-aminophenol and aldehydes, catalyzed by hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) under an oxygen atmosphere, which acts as an environmentally benign oxidant. nih.gov Iron(III)-catalyzed aerobic oxidation also provides a pathway for the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes. researchgate.netresearchgate.net
Regioselective Introduction of Substituents for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
The synthesis of the specifically substituted this compound requires precise control over the placement of each functional group. This is typically achieved by starting with a pre-functionalized 2-aminophenol precursor, which ensures the correct positioning of the chloro and nitro groups on the benzene (B151609) ring, followed by a cyclization reaction that introduces the butyl group at the 2-position.
Approaches for Incorporating the 2-Alkyl (Butyl) Moiety
The butyl group at the C2 position is generally introduced during the benzoxazole ring formation step. This is accomplished by selecting a reaction partner for the 2-aminophenol that contains the required four-carbon chain.
Common strategies include:
Condensation with Valeraldehyde (Pentanal): The reaction of the appropriately substituted 2-aminophenol with valeraldehyde, in the presence of an oxidizing agent or catalyst, will form the 2-butylbenzoxazole.
Reaction with Valeric Acid or its Derivatives: Using valeric acid or a more reactive derivative like valeryl chloride in a condensation reaction provides another direct route to the 2-butyl substituent.
Coupling with Ketones: An elemental sulfur-promoted oxidative rearranging coupling between o-aminophenols and certain ketones can yield 2-alkylbenzoxazoles. nih.gov
Activation of Tertiary Amides: A method using triflic anhydride (Tf₂O) to activate tertiary amides allows for their reaction with 2-aminophenols to form 2-substituted benzoxazoles. nih.govmdpi.com To incorporate a butyl group, an amide such as N,N-dimethylpentanamide could be used.
Strategies for 5-Chloro Substitution
The introduction of the chlorine atom at the 5-position of the benzoxazole ring is most reliably achieved by using a starting material that already contains this substituent. The synthesis of 5-chloro-1,3-benzoxazole derivatives typically begins with a 2-aminophenol that is chlorinated at the corresponding position.
For the target molecule, the required precursor would be 2-amino-4-chlorophenol . The condensation of this specific aminophenol with a butyl-containing reagent (as described in 2.2.1) would lead to the formation of a 2-butyl-5-chlorobenzoxazole intermediate. nih.gov This approach ensures the regioselective placement of the chlorine atom.
Alternative, though less common for this specific substitution pattern, would be the direct chlorination of a pre-formed 2-butylbenzoxazole. However, this can lead to mixtures of isomers and is generally harder to control. Studies on the chlorination of benzothiazoles and benzotriazoles indicate that such reactions can be complex. nih.gov A patent describes a procedure for the chlorination of benzoxazoles which can result in dichlorination at the 2 and 6 positions, highlighting the potential for multiple products. google.com
The synthesis of the final target compound, this compound, would logically follow by nitrating the 2-butyl-5-chlorobenzoxazole intermediate. The nitration of benzoxazole typically occurs at the 5- or 6-position. researchgate.net The presence of the chloro group at the 5-position would direct the incoming nitro group to the 6-position, leading to the desired product. An even more direct route involves starting with 2-amino-4-chloro-5-nitrophenol and performing a one-step cyclization/condensation with a butyl-containing precursor.
Methods for 6-Nitro Group Introduction
The incorporation of a nitro group at the C6 position of the 2-butyl-5-chlorobenzoxazole scaffold is a critical step that can be approached via two primary strategies: direct nitration of a pre-formed benzoxazole ring or the use of a precursor that already contains the nitro functionality in the desired position.
Direct Nitration Procedures
Direct nitration involves the electrophilic substitution of a hydrogen atom on the benzene ring of 2-butyl-5-chlorobenzoxazole. This reaction is typically carried out using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome of the reaction is governed by the directing effects of the existing substituents on the aromatic ring.
The benzoxazole moiety itself is a deactivating system, but it directs incoming electrophiles to the 6-position. The chloro group at the 5-position is an ortho-, para-director, which would also favor substitution at the adjacent 6-position (ortho) or the 3-position (para, which is not on the benzene ring). The combined directing effects would strongly favor the introduction of the nitro group at the C6 position. However, challenges in direct nitration can include the potential for over-nitration or side reactions, requiring careful control of reaction conditions such as temperature and reaction time.
Synthesis Utilizing Nitro-Substituted Precursors
A more common and often more controlled method for synthesizing specifically substituted benzoxazoles involves starting with a benzene ring that already bears the required substituents. nih.govrsc.org For this compound, the key intermediate would be 2-amino-4-chloro-5-nitrophenol. This precursor contains the chloro and nitro groups in the correct final positions.
The synthesis is then completed by constructing the oxazole (B20620) ring. This is typically achieved through the condensation of the o-aminophenol derivative with a source for the 2-position butyl group. Several reagents can be used for this purpose, including:
Valeric acid
Valeraldehyde
Valeroyl chloride
Orthoesters
One-pot procedures have been developed that start from a nitrophenol, perform an in-situ reduction of the nitro group to an amine, and then proceed with the cyclization reaction to form the benzoxazole ring. researchgate.net This approach is efficient as it reduces the number of separate isolation and purification steps. For example, a reductive coupling/annulation of o-nitrophenols with aldehydes can be promoted by reagents like sulfur and DABCO. organic-chemistry.org
| Methodology | Starting Material Example | Key Transformation | Advantages | Potential Challenges |
|---|---|---|---|---|
| Direct Nitration | 2-Butyl-5-chlorobenzoxazole | Electrophilic Aromatic Substitution | Fewer steps if the precursor is readily available. | Lack of regioselectivity, risk of side products, harsh reaction conditions. |
| Nitro-Substituted Precursor | 2-Amino-4-chloro-5-nitrophenol + Valeric Acid/Valeraldehyde | Condensation/Cyclization | Excellent regiochemical control, higher yields of the desired isomer. researchgate.net | Requires synthesis of the specific substituted aminophenol precursor. |
Modern Advancements in Benzoxazole Synthesis
Recent progress in synthetic organic chemistry has led to the development of more efficient, environmentally friendly, and versatile methods for constructing the benzoxazole core. These advancements are applicable to the synthesis of complex derivatives like this compound.
Application of Green Chemistry Principles (e.g., Solvent-Free, Reusable Catalysts)
Green chemistry principles aim to reduce waste and environmental impact. In benzoxazole synthesis, this has manifested in several ways:
Solvent-Free Reactions: Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. nih.gov The condensation of 2-aminophenols with aldehydes has been effectively carried out under solvent-free conditions using heterogeneous catalysts. ajchem-a.comajchem-a.com
Reusable Catalysts: The development of catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green chemistry. nih.gov Magnetic nanoparticles, for instance, can be separated from the reaction mixture using an external magnet and have shown high efficacy in benzoxazole synthesis. ajchem-a.comajchem-a.comnih.gov Similarly, Brønsted acidic ionic liquid gels have been used as efficient and recyclable heterogeneous catalysts. nih.govacs.org
Aqueous Media: Using water as a reaction solvent is highly desirable due to its non-toxic and non-flammable nature. rsc.org Methods using catalysts like samarium triflate have been developed for the synthesis of benzoxazoles in aqueous media. organic-chemistry.org
| Approach | Catalyst Example | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free | Fe₃O₄@SiO₂-SO₃H (Magnetic Nanoparticles) | 50 °C | Environmentally friendly, simple catalyst separation, high efficiency. | ajchem-a.comajchem-a.com |
| Reusable Catalyst | Brønsted Acidic Ionic Liquid Gel | 130 °C, Solvent-Free | Recyclable for at least five runs without significant loss of activity, high yields. | nih.govacs.orgnih.gov |
| Aqueous Media | Samarium Triflate [Sm(OTf)₃] | Aqueous Medium, Mild Conditions | Uses a green solvent, catalyst is reusable. | organic-chemistry.org |
Role of Advanced Catalytic Systems (e.g., Nanocatalysts, Ionic Liquids)
The choice of catalyst is pivotal in modern organic synthesis. Advanced catalytic systems offer high efficiency, selectivity, and stability under various reaction conditions.
Nanocatalysts: Nanomaterials are used as catalysts due to their high surface-area-to-volume ratio, which leads to enhanced reactivity. rsc.orgresearchgate.net Various nanocatalysts have been employed for benzoxazole synthesis, including:
Magnetic Nanoparticles: Core-shell magnetic nanoparticles like Fe₃O₄@SiO₂-SO₃H provide high catalytic activity and can be easily recycled. ajchem-a.comajchem-a.com
Metal Nanoparticles: Readily available copper(II) ferrite (B1171679) and Ag@TiO₂ nanocomposites have been used as robust and recyclable catalysts. organic-chemistry.orgijpbs.com
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often used as "green" solvents due to their negligible vapor pressure. nih.gov They can also function as catalysts. bepls.comresearchgate.net For benzoxazole synthesis, Brønsted acidic ionic liquids have been particularly effective, promoting the condensation and cyclization steps. nih.govacs.orgnih.gov In some systems, ionic liquids have been supported on magnetic nanoparticles to combine the benefits of both catalyst types. nih.gov
Flow Chemistry and Automated Synthesis Considerations
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This technology offers several advantages for the synthesis of complex molecules like benzoxazoles:
Precise Control: Flow reactors allow for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.orgnih.gov
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly beneficial when dealing with unstable intermediates or highly exothermic reactions. acs.orgcam.ac.uk
Scalability and Automation: Flow systems are easily scalable by extending the operation time. They can also be fully automated, allowing for the rapid synthesis of libraries of compounds for screening purposes, a concept demonstrated in the synthesis of related oxazole structures. acs.orgdurham.ac.uk An efficient and scalable transformation of aniline (B41778) derivatives to benzoxazoles has been reported using a continuous flow reactor, highlighting the technology's potential for robust and high-quality production. acs.orgnih.govcam.ac.uk
Chemical Reactivity and Reaction Mechanisms of 2 Butyl 5 Chloro 6 Nitro 1,3 Benzoxazole
Aromaticity and Intrinsic Reactivity of the Benzoxazole (B165842) Ring System
Benzoxazole is an aromatic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. Its aromaticity imparts considerable stability to the molecule. However, as a heterocycle, it possesses reactive sites that are amenable to functionalization. The aromatic character of fused (6+5) bicyclic systems like benzoxazole can be quantitatively assessed using geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). esisresearch.orgacs.org The HOMA index evaluates the deviation of bond lengths within the ring from an optimal value, providing a measure of π-electron delocalization. researchgate.net For benzoxazoles, the fusion of the five-membered oxazole ring with a fully aromatic benzene ring results in a system that is thermodynamically more stable than analogous aliphatic structures. esisresearch.org Studies comparing benzoxazole with other benzazoles (like benzothiazole (B30560) and benzimidazole) have shown that the aromaticity is influenced by the heteroatom in the five-membered ring. esisresearch.org
The intrinsic reactivity of the benzoxazole system is a balance between its aromatic stability and the presence of heteroatoms (nitrogen and oxygen) which introduce polarity and potential sites for reaction. The benzene part of the molecule can undergo electrophilic substitution, while the oxazole ring can influence the regioselectivity of these reactions.
Table 1: Factors Influencing Benzoxazole Reactivity
| Structural Feature | Influence on Reactivity | Primary Reaction Type |
|---|---|---|
| Fused Benzene Ring | Provides aromatic stability; site for substitution. | Electrophilic Aromatic Substitution |
| Oxazole Ring | Influences electron distribution and regioselectivity. | Modulates benzene ring reactivity |
| Nitrogen Atom | Introduces a site of basicity (weak) and alters electron density. | Coordination, protonation |
| Oxygen Atom | Influences electron density through resonance effects. | Modulates ring aromaticity |
Electrophilic Substitution Reactions on the Benzene Moiety
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In 2-butyl-5-chloro-6-nitro-1,3-benzoxazole, the benzene moiety is substituted with a chloro group and a nitro group, both of which significantly influence the outcome of further electrophilic attacks.
Directing Effects of Chloro and Nitro Groups on Electrophilic Attack
The position of an incoming electrophile on a substituted benzene ring is determined by the electronic properties of the existing substituents. These groups can be broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), and they direct new substituents to specific positions (ortho, meta, or para). wikipedia.org
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both inductive effects (-I) and resonance effects (-M). organicchemistrytutor.comquora.com It strongly deactivates the benzene ring towards electrophilic attack by pulling electron density away from the π-system. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. minia.edu.eg By withdrawing electron density, particularly from the ortho and para positions, the nitro group directs incoming electrophiles to the meta position, which is comparatively less deactivated. organicchemistrytutor.comminia.edu.eg
Chloro Group (-Cl): Halogens like chlorine present a more complex case. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through a resonance effect (+M). This resonance donation enriches the electron density at the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are net deactivators, but the resonance effect still dictates the regioselectivity, making them ortho, para-directors. organicchemistrytutor.comquora.com
In this compound, the combined influence of these two groups makes further electrophilic substitution highly challenging and directs any potential electrophile to the only available position on the benzene ring, C4 or C7, with the precise outcome depending on the reaction conditions and the steric hindrance posed by the existing groups.
Positional Selectivity Studies (e.g., Preference for C6-Nitration in Benzoxazole)
Studies on the nitration of unsubstituted benzoxazole show that the reaction proceeds readily, with a preference for substitution at the 5- or 6-position. researchgate.net The formation of the intermediate σ-complex (also known as the Wheland intermediate) is almost always the rate-limiting step in nitration. nih.gov The regioselectivity is determined by the stability of this intermediate. For the parent benzoxazole, attack at the C6 position leads to a more stable carbocation intermediate compared to other positions. The specific compound , however, is already nitrated at the C6 position, indicating that this position is indeed a favorable site for electrophilic attack in the benzoxazole system. Further nitration would be highly unlikely due to the strong deactivating nature of the existing nitro group.
Nucleophilic Substitution Processes
While the electron-withdrawing groups on the benzene ring deactivate it towards electrophilic attack, they have the opposite effect on nucleophilic aromatic substitution (SNAᵣ).
Enhanced Reactivity at Positions Adjacent to the Nitro Group
The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating an aromatic ring towards nucleophilic attack. libretexts.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex formed during the addition-elimination mechanism of SNAᵣ. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. tardigrade.in
In this compound, the chloro group at C5 is para to the nitro group at C6. This arrangement significantly enhances the reactivity of the C5 position towards nucleophilic substitution. A nucleophile can attack the carbon bearing the chlorine atom, and the resulting negative charge in the intermediate can be delocalized onto the nitro group through resonance. This stabilization lowers the activation energy for the reaction, facilitating the displacement of the chloride ion. In contrast, a nitro group at a meta position offers no such resonance stabilization, making the corresponding chloro isomer much less reactive. quora.comaskfilo.com
Reduction of the Nitro Functionality to Amine
The reduction of an aromatic nitro group to a primary amine is a synthetically important transformation as it fundamentally alters the electronic nature of the substituent, converting a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com
This reduction can be achieved through various methods. masterorganicchemistry.com A common laboratory-scale method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). chemistrystudent.comyoutube.com The reaction proceeds in two main stages. First, the metal and acid reduce the nitro group (-NO₂) to an ammonium (B1175870) salt (-NH₃⁺) under the acidic conditions. chemistrystudent.comyoutube.com Subsequently, a base, typically sodium hydroxide (B78521) (NaOH), is added to neutralize the excess acid and deprotonate the ammonium salt, yielding the final amine product (-NH₂). chemistrystudent.com
Table 2: Common Methods for Aromatic Nitro Group Reduction
| Method | Reagents | Typical Conditions | Key Intermediates |
|---|---|---|---|
| Metal/Acid Reduction | Sn/HCl or Fe/HCl, followed by NaOH | Reflux | Ammonium salt |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Pressure, Room/Elevated Temp. | Nitroso, Hydroxylamine |
Applying these methods to this compound would result in the formation of 6-amino-2-butyl-5-chloro-1,3-benzoxazole, a compound with significantly different chemical reactivity compared to its nitro precursor.
Alkylation and Acylation Reactions on the Benzoxazole Core
The benzoxazole core, being an aromatic heterocyclic system, can theoretically undergo electrophilic substitution reactions such as alkylation and acylation, akin to Friedel-Crafts reactions. However, the reactivity of the benzene ring portion of this compound is significantly diminished by the presence of the strongly electron-withdrawing nitro group and the deactivating chloro group. These substituents decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.
In contrast, the nitrogen atom of the oxazole ring presents a potential site for alkylation. Under certain conditions, quaternization of the nitrogen atom could occur with suitable alkylating agents. Acylation reactions would similarly be challenging on the deactivated benzene ring.
Due to the deactivating nature of the existing substituents, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required for any direct alkylation or acylation on the benzene moiety. The possible products of such reactions would depend on the directing effects of the substituents. The chloro group is ortho, para-directing, while the nitro group is a meta-director. The directing effects of the fused oxazole ring would also play a role. Given the deactivation, yields for such reactions are expected to be low, with the potential for multiple side products.
A plausible alternative for functionalization is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing groups would activate the ring towards attack by nucleophiles, potentially leading to the displacement of the chloro substituent.
| Reaction Type | Reagents and Conditions | Expected Outcome | Challenges |
| Friedel-Crafts Alkylation | Alkyl halide (e.g., CH₃Cl), Lewis acid (e.g., AlCl₃) | Substitution on the benzene ring | Strongly deactivated ring, low reactivity, harsh conditions required |
| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | Substitution on the benzene ring | Strongly deactivated ring, low reactivity, harsh conditions required |
| N-Alkylation | Alkylating agent (e.g., CH₃I) | Quaternization of the oxazole nitrogen | Potential for competing reactions |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Displacement of the chloro group | Requires a strong nucleophile |
Investigation of Intramolecular Cyclization and Annulation Pathways
The presence of the nitro group ortho to the chloro substituent and in proximity to the oxazole ring opens up possibilities for intramolecular cyclization and annulation reactions, particularly under reductive conditions. The reduction of the nitro group to an amino, nitroso, or hydroxylamino group can generate a nucleophilic center that can attack an electrophilic site within the same molecule.
One potential pathway involves the reduction of the nitro group to an amino group. The resulting amine could then participate in a cyclization reaction. For instance, if a suitable electrophilic center is introduced at the 2-butyl side chain, an intramolecular cyclization could lead to the formation of a new heterocyclic ring fused to the benzoxazole system.
Annulation reactions, which involve the formation of a new ring, are also conceivable. For example, a [3+2] annulation could potentially occur if the nitro group, upon reduction, acts as a source of a 1,3-dipole, which could then react with a dipolarophile.
Another possibility is a photo-induced cyclization. The nitro group can be photo-excitable, and this could trigger an intramolecular hydrogen abstraction from the butyl group, leading to a cyclized product. Such photochemical reactions of nitroaromatic compounds are known to yield various heterocyclic systems.
| Reaction Type | Key Transformation | Potential Product |
| Reductive Cyclization | Reduction of the nitro group to an amine | Fused polycyclic heterocyclic system |
| Annulation | Formation of a 1,3-dipole from the reduced nitro group | A new five-membered ring fused to the benzoxazole |
| Photochemical Cyclization | Photo-excitation of the nitro group | Cyclized product involving the butyl side chain |
Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches
The elucidation of the precise reaction mechanisms for the transformations of this compound would necessitate a combination of experimental and theoretical studies.
Experimental Approaches:
Kinetic Studies: Monitoring the reaction rates under various conditions (temperature, concentration of reactants and catalysts) can provide insights into the rate-determining step of a reaction.
Isotope Labeling: Using isotopically labeled reactants (e.g., with ¹³C, ¹⁵N, or ²H) and analyzing the product distribution can help trace the pathways of atoms during the reaction, thus clarifying the mechanism.
Intermediate Trapping: Designing experiments to trap and characterize transient intermediates can provide direct evidence for a proposed reaction pathway. Techniques like spectroscopy (NMR, IR, Mass Spectrometry) would be crucial for the identification of these intermediates.
Spectroscopic Analysis: In-situ monitoring of the reaction mixture using techniques like FT-IR or NMR spectroscopy can help identify intermediates and follow the progress of the reaction.
Theoretical Approaches:
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the reaction pathways and calculate the energies of reactants, transition states, and products. This allows for the determination of the most energetically favorable reaction mechanism.
Computational Modeling of Transition States: Identifying and characterizing the geometry and energy of transition states is crucial for understanding the kinetics and selectivity of a reaction.
Molecular Orbital Analysis: Analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants can provide insights into their reactivity and the nature of their interactions.
For instance, in a potential nucleophilic aromatic substitution reaction, theoretical calculations could help in understanding the stability of the Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. Similarly, for intramolecular cyclization reactions, computational studies could map out the potential energy surface for different cyclization pathways, thereby predicting the most likely product.
| Approach | Technique | Information Gained |
| Experimental | Kinetic Studies | Rate-determining step, reaction order |
| Isotope Labeling | Atomic pathways, bond formation/cleavage | |
| Intermediate Trapping | Direct evidence of transient species | |
| Spectroscopic Analysis | Identification of intermediates, reaction progress | |
| Theoretical | Density Functional Theory (DFT) | Reaction energetics, preferred mechanism |
| Transition State Modeling | Activation energies, reaction kinetics | |
| Molecular Orbital Analysis | Reactivity, site selectivity |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular framework of organic compounds by probing the magnetic environments of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal characteristic signals corresponding to the aromatic protons of the benzoxazole ring system and the aliphatic protons of the butyl group. Based on the analysis of a structurally similar compound, 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, the aromatic protons are anticipated to appear as singlets in the downfield region of the spectrum due to the deshielding effects of the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the nitro group. doi.org The protons of the butyl group will exhibit characteristic multiplets in the upfield region, with chemical shifts and coupling patterns dictated by their proximity to the benzoxazole core.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Butyl-CH₂ (α) | ~2.9 | ~30 |
| Butyl-CH₂ (β) | ~1.8 | ~31 |
| Butyl-CH₂ (γ) | ~1.4 | ~22 |
| Butyl-CH₃ (δ) | ~0.9 | ~14 |
| Aromatic-H | ~7.8-8.1 | - |
| Aromatic-C | - | ~110-150 |
| C=N | - | ~165 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Mass Spectrometry (MS): The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak. miamioh.edu The fragmentation pattern would be expected to show losses of the butyl group, the nitro group, and other small fragments, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₁ClN₂O₃), the calculated monoisotopic mass is 254.0458 g/mol . guidechem.com HRMS would be able to confirm this elemental composition with a high degree of confidence.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₃ |
| Molecular Weight | 254.67 g/mol guidechem.com |
| Monoisotopic Mass | 254.0458 g/mol guidechem.com |
| Key Fragmentation Pathways (Predicted) | Loss of butyl group (-57), loss of NO₂ (-46) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C=N and C=C bonds of the benzoxazole ring, and the C-H bonds of the butyl group. The asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. acs.org The stretching vibrations of the benzoxazole ring would appear in the 1500-1650 cm⁻¹ region. For the related compound, 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, characteristic IR peaks were observed at 1610, 1560, and 1540 cm⁻¹, which are consistent with the benzoxazole and nitro functionalities. doi.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) |
|---|---|---|
| -NO₂ | Asymmetric Stretch | 1500-1570 |
| -NO₂ | Symmetric Stretch | 1300-1370 |
| C=N (benzoxazole) | Stretch | ~1610 |
| C=C (aromatic) | Stretch | 1500-1600 |
| C-H (aliphatic) | Stretch | 2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzoxazole ring system and the nitro group are the primary chromophores. Nitroaromatic compounds typically exhibit strong absorptions in the UV region. researchgate.net Studies on related benzoxazole derivatives have shown that they can absorb both UVA and UVB radiation, with maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The specific absorption maxima for the title compound would be influenced by the electronic effects of the chloro and butyl substituents.
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π | 250-300 |
| n → π | 330-380 |
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic (by analogy) doi.org |
| Space Group | P2₁/c (by analogy) doi.org |
| Molecular Conformation | Planar benzoxazole ring, non-planar butyl chain |
Advanced Vibrational Spectroscopy (e.g., FT-Raman, SERS)
Advanced vibrational spectroscopy techniques such as Fourier-transform Raman (FT-Raman) and Surface-Enhanced Raman Scattering (SERS) can provide complementary information to IR spectroscopy. FT-Raman is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. For this compound, FT-Raman would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the butyl group. SERS could be employed to study the molecule's interaction with metal surfaces, potentially providing enhanced signals and information about its orientation on the surface. To date, no specific FT-Raman or SERS studies have been reported for this compound in the literature.
Conclusion
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a specifically functionalized member of the versatile benzoxazole (B165842) family of heterocycles. The strategic placement of a butyl group at the 2-position and chloro and nitro groups at the 5- and 6-positions, respectively, is based on established principles of medicinal chemistry aimed at modulating the compound's physicochemical and biological properties. While detailed research on this exact molecule is limited, studies on analogous compounds suggest its potential as an antimicrobial agent or as a valuable intermediate in chemical synthesis. Further investigation is warranted to fully elucidate the specific properties and potential applications of this compound.
Computational Chemistry and Theoretical Studies of 2 Butyl 5 Chloro 6 Nitro 1,3 Benzoxazole
Quantum Chemical Calculations: Density Functional Theory (DFT) for Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a balance of accuracy and computational efficiency. nih.gov
The optimization process calculates the molecule's electronic structure to find the lowest energy conformation. The resulting geometry reveals key structural parameters. The benzoxazole (B165842) core is expected to be nearly planar, while the butyl group, with its free rotation around single bonds, will adopt a low-energy staggered conformation. The bond lengths and angles within the benzoxazole ring are influenced by the fused benzene (B151609) and oxazole (B20620) rings and the presence of electron-withdrawing chloro and nitro substituents.
Table 1: Representative Calculated Geometrical Parameters for a Benzoxazole Core Note: These are typical values for a substituted benzoxazole ring system and may vary slightly for the specific title compound.
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| C-O (oxazole) | 1.36 | O-C-N | 115.0 |
| C=N (oxazole) | 1.31 | C-N-C (oxazole-benzene) | 105.0 |
| C-C (benzene) | 1.40 | C-C-Cl | 119.5 |
| C-N (nitro) | 1.48 | C-C-N (nitro) | 118.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gap
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netmdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.govsemanticscholar.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system. In contrast, the LUMO's electron density is anticipated to be localized on the nitro group, a powerful electron-withdrawing substituent. This distribution facilitates intramolecular charge transfer from the ring system to the nitro group upon electronic excitation. The presence of the nitro and chloro groups is expected to lower the energy of the LUMO significantly, resulting in a relatively small energy gap, which indicates a chemically reactive molecule. mdpi.comsemanticscholar.org
Table 2: Typical FMO Energies and Properties for Nitro-chloro Substituted Benzoxazoles
| Parameter | Typical Energy Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Electron-donating capacity |
| ELUMO | -3.0 to -4.0 | Electron-accepting capacity |
| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. dergipark.org.trmdpi.com The MEP map is plotted over the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net
In the MEP map of this compound:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential is expected to be localized on the oxygen atoms of the nitro group, and to a lesser extent, on the oxygen and nitrogen atoms of the oxazole ring. researchgate.netresearchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the butyl group and the aromatic ring. researchgate.netresearchgate.net
The MEP analysis provides a clear, intuitive picture of the molecule's charge landscape, highlighting the nitro group as the primary site for interactions with electron-donating species. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge delocalization by quantifying the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. mdpi.com A higher E(2) value indicates a more significant interaction and greater stabilization. mdpi.com
For this compound, NBO analysis would likely reveal several key intramolecular interactions:
Lone Pair Delocalization: The lone pairs on the oxazole oxygen (LP(O)) and nitrogen (LP(N)) atoms can delocalize into adjacent antibonding orbitals (e.g., π*(C=N)). This hyperconjugation is crucial for stabilizing the heterocyclic ring.
Nitro Group Interactions: The lone pairs on the oxygen atoms of the nitro group will interact with the antibonding orbitals of the benzene ring, further influencing the electronic structure.
Table 3: Representative NBO Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C=N) | 20-30 | Lone pair delocalization |
| π (C-C)ring | π* (C-C)ring | 15-25 | Intra-ring resonance |
| LP (N) | π* (C-O) | 10-20 | Lone pair delocalization |
Fukui Functions and Local Reactivity Descriptors for Predicting Reaction Pathways
Fukui functions and related local reactivity descriptors are derived from conceptual DFT and are used to pinpoint the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for the prediction of sites most susceptible to:
Nucleophilic Attack: Identified by the Fukui function f+, which points to sites that can best stabilize an additional electron.
Electrophilic Attack: Identified by the Fukui function f-, which indicates sites that are most stable after losing an electron.
For this compound, the Fukui function analysis is expected to align with the MEP results. The atoms within the nitro group and the carbon atom attached to it would likely show high values for f+, marking them as primary electrophilic centers. Conversely, various atoms on the benzoxazole ring would show higher values for f-, indicating their susceptibility to electrophilic attack. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronically excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Visible spectra). iaea.orgrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.netmit.edu
For a conjugated system like this compound, the primary electronic transitions are expected to be of the π → π* type. iaea.org The strong electron-withdrawing nitro group is known to cause a bathochromic (red) shift in the absorption spectrum, meaning it will absorb light at longer wavelengths compared to an unsubstituted benzoxazole. TD-DFT calculations would likely predict a strong absorption band corresponding to the HOMO→LUMO transition, which represents an intramolecular charge transfer from the benzoxazole moiety to the nitro group.
Theoretical Investigation of Substituent Effects (Butyl, Chloro, Nitro) on Electronic Structure and Reactivity
The electronic structure and reactivity of the core benzoxazole system are significantly modulated by its three substituents.
Butyl Group: As a saturated alkyl chain, the butyl group is a weak electron-donating group through induction. Its primary influence is on the molecule's solubility and steric profile rather than its core electronic properties. It has a minimal effect on the FMO energies.
Structure Activity Relationships Sar and Molecular Interaction Studies of 2 Butyl 5 Chloro 6 Nitro 1,3 Benzoxazole Derivatives in Vitro Context
Correlating Structural Variations with In Vitro Biological Activity Profiles
The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. nih.govmdpi.com SAR studies are instrumental in identifying the key structural features responsible for the pharmacological effects of these compounds. researchgate.net
The substituent at the 2-position of the benzoxazole ring plays a critical role in determining the compound's biological activity. nih.govnih.gov While extensive research has been conducted on various 2-substituted benzoxazoles, the specific influence of a 2-butyl group is of particular interest. nih.govresearchgate.net Generally, the nature of the substituent at this position can modulate properties such as lipophilicity, steric hindrance, and electronic effects, which in turn affect the compound's interaction with biological targets. mdpi.com
Studies on a range of 2-substituted benzoxazoles have demonstrated that modifications at this position can lead to a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties. nih.gov For instance, research on 3-(2-benzoxazol-5-yl)alanine derivatives indicated that compounds with a hydrocarbon in the 2-position of the benzoxazole ring were inactive, potentially due to steric hindrance. nih.gov This suggests that the size and conformation of the alkyl group are critical determinants of bioactivity.
Table 1: Influence of 2-Position Substituent on Benzoxazole Bioactivity
| Substituent at Position 2 | General Observation on In Vitro Bioactivity | Potential Rationale |
|---|---|---|
| Phenyl/Substituted Phenyl | Often associated with potent antimicrobial and anticancer activities. nih.govnih.gov | Can engage in π-π stacking and other non-covalent interactions with target proteins. |
| N-phenyl | Demonstrated potent antibacterial activities in some studies. nih.gov | The nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity. |
| Hydrocarbon (general) | In some derivatives, shown to result in inactivity. nih.gov | Potential for steric hindrance, preventing optimal binding to the active site. |
The presence of a halogen atom, such as chlorine, at the 5-position of the benzoxazole ring is a common feature in many biologically active derivatives. nih.gov The 5-chloro substituent can significantly modulate the electronic and physicochemical properties of the molecule, thereby influencing its in vitro interactions. researchgate.net
The chloro group is an electron-withdrawing group, which can alter the electron density of the benzoxazole ring system. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the presence of a chlorine atom can enhance the lipophilicity of the compound, which may improve its ability to cross cell membranes. mdpi.com
In a study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, the 5-chloro substitution was suggested to potentially increase antibacterial and antifungal activity. nih.gov This is consistent with findings for other heterocyclic compounds where halogenation is a common strategy to enhance biological potency. For instance, in a study of benzotriazole (B28993) derivatives, 5-chloro-benzotriazole exhibited higher inhibition efficiencies in certain assays compared to the unsubstituted parent compound. researchgate.net
Table 2: Effect of 5-Chloro Substitution on Benzoxazole Properties and Bioactivity
| Property | Influence of 5-Chloro Group | Implication for In Vitro Bioactivity |
|---|---|---|
| Electronic Effect | Electron-withdrawing | Alters the electron distribution of the benzoxazole ring, potentially affecting interactions with target macromolecules. |
| Lipophilicity | Increases lipophilicity | May enhance membrane permeability and cellular uptake. mdpi.com |
| Binding Interactions | Can participate in halogen bonding | Provides an additional non-covalent interaction to stabilize the ligand-target complex. |
The introduction of a nitro group into a drug molecule can have profound effects on its biological activity. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group and can participate in various biological processes, including redox cycling, which can lead to the generation of reactive oxygen species. nih.gov
In the context of benzoxazole derivatives, the presence of a nitro group has been associated with a significant increase in biological activity. researchgate.netbutlerov.com For example, a study on the effects of benzoxazole and its nitro-derivatives on tomato plants showed that the introduction of nitro groups led to a significant increase in biological activity. researchgate.netbutlerov.com While this study was conducted in a plant model, it highlights the potential for the nitro group to enhance bioactivity.
Furthermore, nitro-containing compounds are known to be substrates for nitroreductase enzymes, which can reduce the nitro group to form highly reactive intermediates. nih.gov This metabolic activation can be a key mechanism of action for some nitro-aromatic drugs.
Table 3: Influence of the 6-Nitro Group on the Properties and Bioactivity of Benzoxazole Derivatives
| Property/Effect | Impact of the 6-Nitro Group | Potential Consequence for In Vitro Functional Response |
|---|---|---|
| Electronic Nature | Strong electron-withdrawing group. nih.gov | Significantly alters the electronic landscape of the benzoxazole ring, affecting binding interactions. |
| Redox Potential | Can undergo metabolic reduction. nih.gov | Reduction can lead to the formation of reactive intermediates that may be cytotoxic or have other biological effects. |
| Biological Activity | Often leads to an increase in bioactivity. researchgate.netbutlerov.com | Can enhance antimicrobial, anticancer, or other pharmacological properties. |
| Target Interaction | Can form hydrogen bonds and other polar interactions. | The oxygen atoms of the nitro group can act as hydrogen bond acceptors, stabilizing interactions with biological targets. |
Molecular Docking and Computational Simulation for Ligand-Target Interaction Analysis
Molecular docking and computational simulations are powerful tools for elucidating the potential binding modes of a ligand with its biological target at the molecular level. tandfonline.comresearchgate.netnih.gov These in silico methods can provide valuable insights into the structure-activity relationships observed in vitro and guide the design of more potent and selective compounds. nih.gov
For 2-butyl-5-chloro-6-nitro-1,3-benzoxazole, molecular docking studies would involve placing the molecule into the active site of a relevant biological target, such as an enzyme or a receptor. The goal is to identify the most favorable binding conformation and to analyze the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. researchgate.netnih.gov
Computational simulations, such as molecular dynamics, can further refine the understanding of the ligand-target interaction by simulating the dynamic behavior of the complex over time. researchgate.net This can provide information on the stability of the binding mode and the role of solvent molecules in the interaction.
Table 4: Potential Molecular Docking Insights for this compound
| Molecular Moiety | Potential Interaction with Target Protein | Rationale |
|---|---|---|
| Benzoxazole Core | Forms hydrophobic and/or π-stacking interactions with aromatic residues in the active site. | The planar aromatic ring system is conducive to such interactions. |
| 2-Butyl Group | Occupies a hydrophobic pocket in the active site. | The alkyl chain is nonpolar and would favorably interact with nonpolar amino acid residues. |
| 5-Chloro Group | May form halogen bonds with electron-rich atoms (e.g., oxygen or sulfur) of amino acid residues. | The chlorine atom has an electrophilic region that can interact with nucleophilic sites. |
| 6-Nitro Group | Can act as a hydrogen bond acceptor with donor groups on the protein (e.g., -NH or -OH). | The oxygen atoms of the nitro group are partial negatively charged and can accept hydrogen bonds. |
Elucidation of Mechanistic Insights into Molecular Interactions at the Cellular and Sub-Cellular Level
Understanding the mechanism of action of a bioactive compound at the cellular and sub-cellular level is crucial for its development as a therapeutic agent. For benzoxazole derivatives, a variety of mechanisms have been proposed, including enzyme inhibition and the disruption of specific biochemical pathways. mdpi.com
Enzyme Inhibition:
Many benzoxazole derivatives have been shown to inhibit the activity of various enzymes. For instance, some 2-substituted benzoxazoles have been identified as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov The inhibition of this enzyme would lead to a bactericidal effect.
The specific compound this compound, with its particular substitution pattern, could potentially inhibit a range of enzymes. For example, nitroaromatic compounds can be substrates for nitroreductases, and their reduction can lead to the formation of reactive species that can covalently modify and inactivate enzymes. nih.gov Additionally, some benzoxazole derivatives have been shown to inhibit monoamine oxidase activity. nih.gov
Disruption of Specific Biochemical Pathways:
Besides direct enzyme inhibition, benzoxazole derivatives can also interfere with various biochemical pathways. For example, some nitro-substituted benzoxadiazole derivatives have been shown to act as suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes involved in detoxification and cellular signaling. nih.gov These compounds bind to the active site and, after conjugation with glutathione, form a stable complex that inactivates the enzyme. nih.gov This can lead to an increase in oxidative stress and trigger apoptosis.
Given the presence of both a chloro and a nitro group, this compound could potentially have a multi-faceted mechanism of action. The compound's lipophilicity, conferred by the butyl and chloro groups, may allow it to readily cross cell membranes and accumulate within the cell. mdpi.com Once inside, the nitro group could be metabolically activated to generate reactive intermediates, leading to cellular damage. Alternatively, the parent compound could bind to and inhibit specific enzymes or disrupt key signaling pathways.
Table 5: Potential Mechanisms of Action for this compound
| Mechanism of Action | Description | Potential Cellular Consequence |
|---|---|---|
| Enzyme Inhibition | Direct binding to the active site of a crucial enzyme, such as DNA gyrase or a kinase, leading to its inactivation. mdpi.comnih.gov | Inhibition of essential cellular processes like DNA replication, cell division, or signal transduction. |
| Suicide Inhibition | Metabolic activation of the compound within the active site of an enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. nih.gov | Permanent loss of enzyme function, leading to disruption of the associated biochemical pathway. |
| Disruption of Mitochondrial Function | Some thiobenzoxazoles have been shown to inhibit cellular respiration. nih.gov | Impaired energy production, leading to cellular dysfunction and potentially cell death. |
| Induction of Oxidative Stress | The nitro group can undergo redox cycling, leading to the production of reactive oxygen species (ROS). nih.gov | Damage to cellular components such as DNA, proteins, and lipids, ultimately leading to apoptosis or necrosis. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-chloro-1,3-benzoxazol-2(3H)-one |
| 5-chloro-benzotriazole |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol |
| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole |
| 2-chloromethylbenzimidazole |
| 2-mercaptobenzothiazole |
| 3,3'-bis(mercapto)benzidine |
| 5,7-dinitrobenzoxazole |
| 5-nitrobenzoxazole |
| 8-(3-butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-diones |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole |
| Riluzole |
Future Research Directions and Advanced Applications of Substituted Benzoxazoles
Exploration of Novel Synthetic Methodologies for Complex Benzoxazole (B165842) Architectures
The traditional synthesis of benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org However, current research is focused on developing more efficient, sustainable, and versatile methods to create complex and diverse benzoxazole derivatives. These novel methodologies often provide advantages such as milder reaction conditions, higher yields, and greater atom economy. rsc.orgnih.gov
Recent advancements include:
Tf₂O-Promoted Electrophilic Activation: A method utilizing triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine facilitates the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. This cascade reaction is noted for its mild conditions and broad substrate scope. nih.gov
Green Catalysis: Environmentally benign catalysts are being employed. For instance, preheated fly ash has been used as a solid catalyst for the condensation of aldehydes with 2-aminophenols, while iodine-mediated oxidative cyclodesulfurization offers a greener route for N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov
Metal-Free Approaches: To avoid metal contamination in final products, methods using promoters like imidazolium (B1220033) chloride have been developed for the reaction between 2-aminophenols and DMF derivatives, yielding 2-substituted benzoxazoles in moderate to excellent yields. mdpi.com
Electrochemical Synthesis: An "ex-cell" electrochemical approach uses electrochemically generated hypervalent iodine species to mediate the cyclization of ortho-iminophenols into benzoxazoles. This method is compatible with a wide array of redox-sensitive functional groups. acs.org
Sustainable and Alternative Energy Sources: Techniques such as microwave irradiation, ultrasound assistance, and mechanochemical reactions are being used to accelerate synthesis, often in sustainable deep eutectic solvents (DES), leading to excellent yields in significantly reduced reaction times. mdpi.com
Table 1: Comparison of Modern Synthetic Methodologies for Substituted Benzoxazoles
| Methodology | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Tf₂O-Promoted Activation | Triflic anhydride (Tf₂O), 2-Fluoropyridine | 0 °C to room temperature | Mild, simple, effective for tertiary amides | nih.gov |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel | 130 °C, solvent-free | Recyclable catalyst, high yields, simple work-up | acs.org |
| Green Catalysis | Fly ash; I₂-mediated | Varies (e.g., aerial oxidation) | Environmentally friendly, inexpensive catalysts | nih.gov |
| Electrochemical Synthesis | Electrochemically generated I(III) species | Anodic oxidation | Compatible with redox-sensitive groups, reusable mediator | acs.org |
| Ultrasound-Assisted Synthesis | ZnO nanoparticles | 50 °C, 5 minutes | Extremely short reaction times, high efficiency | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Benzoxazole Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical and materials research by accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.com These computational tools are increasingly applied to the design of novel benzoxazole derivatives with optimized properties. researchgate.netnih.gov
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms build models that correlate the structural features of benzoxazole derivatives with their biological activities or physical properties. researchgate.netresearchgate.net For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on benzoxazole derivatives to predict their anti-inflammatory activity. tandfonline.com
Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of potential benzoxazole compounds to identify candidates with a high probability of desired activity, significantly reducing the time and cost associated with high-throughput screening. nih.gov
De Novo Drug Design: Generative AI models, such as variational autoencoders, can design entirely new benzoxazole-based molecules tailored to bind to a specific biological target or to possess certain photophysical characteristics. oxfordglobal.comnih.gov
Reaction Prediction and Synthesis Planning: ML models are being trained to predict the outcomes of chemical reactions and to devise optimal synthetic routes for complex benzoxazole targets, streamlining their production.
The integration of these AI/ML methods allows researchers to navigate the vast chemical space of substituted benzoxazoles more efficiently, prioritizing the synthesis of compounds with the highest potential for success. nih.gov
Development of Advanced Computational Models for Precise Reactivity and Interaction Prediction
Alongside AI/ML, advanced computational chemistry models provide deep, physics-based insights into the behavior of benzoxazole derivatives at the molecular level. These models are crucial for understanding reaction mechanisms and predicting how a molecule will interact with its environment or a biological target.
Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure, geometry, and reactivity of benzoxazole compounds. researchgate.net For instance, DFT with the B3LYP functional and 6-311++G(d,p) basis set has been used to optimize molecular geometries and calculate bond lengths and angles for new benzoxazole derivatives. nih.gov Such studies help in understanding the molecule's molecular electrostatic potential (MEP) surface, identifying sites prone to electrophilic or nucleophilic attack. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a benzoxazole derivative when bound to a biological target, such as a protein or DNA. Molecular docking studies have suggested that the antibacterial activity of some benzoxazoles can be linked to the inhibition of DNA gyrase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Computational models are used to build QSARs. For a series of novel benzoxazole derivatives, CoMFA and CoMSIA models were developed that showed satisfactory predictive ability for anti-inflammatory activity, with predicted r² values of 0.788 and 0.663, respectively. tandfonline.com
These advanced models allow for the in silico evaluation of potential candidates, providing a rational basis for molecular design and minimizing trial-and-error in the laboratory. researchgate.netnih.gov
Potential in Materials Science and Organic Electronics (e.g., Fluorescent Probes, Optical Brighteners)
The rigid, planar, and aromatic structure of the benzoxazole core imparts valuable photophysical properties to its derivatives, making them highly attractive for applications in materials science. nih.govglobethesis.com These compounds are known for their strong fluorescence and high photostability. acs.org
Fluorescent Probes: Benzoxazole derivatives are excellent fluorophores. They are developed as chemosensors for detecting metal ions like Fe³⁺, Zn²⁺, and Cd²⁺ through mechanisms like chelation-enhanced fluorescence (CHEF). rsc.orgmdpi.com Their photoluminescent properties also make them sensitive and potentially safer alternatives to commonly used DNA fluorescent probes, as they can intercalate with DNA and exhibit enhanced fluorescence emission. periodikos.com.br
Organic Electronics: The chromophoric effect of the benzoxazole group is utilized in various organic electronic applications. acs.org They are investigated for use in organic light-emitting diodes (OLEDs) and as organic scintillators and laser dyes. acs.orgnih.gov The development of donor-acceptor structures within benzoxazole derivatives allows for the tuning of their light-emitting properties for specific applications. globethesis.com
Optical Brighteners: Due to their ability to absorb UV light and re-emit it in the blue portion of the visible spectrum, benzoxazole derivatives have found commercial use as optical brightening agents in products like laundry detergents. wikipedia.org
Table 2: Photophysical Applications of Selected Substituted Benzoxazoles
| Benzoxazole Derivative Type | Application | Mechanism/Property | Reference |
|---|---|---|---|
| Rhodamine-based 2-aminobenzoxazole | Fe³⁺ Fluorescent Probe | Coordination-induced fluorescence emission | rsc.org |
| General Benzoxazole Derivatives | DNA Fluorescent Probes | Intercalation and enhanced fluorescence emission | periodikos.com.br |
| Macrocyclic Benzoxazole Ligand | Zn²⁺ and Cd²⁺ Chemosensor | Photoinduced Electron Transfer (PET) and CHEF effect | mdpi.com |
| 2,6-diphenylbenzo[1,2-d;4,5-d']bisoxazole | Laser Dyes | High photostability and luminescence | acs.org |
| Boron-complexed Benzoxazoles (BOBOz) | Organic LEDs (OLEDs) | High fluorescence quantum yields, tunable emissions | nih.gov |
Investigation of Emerging Applications in Chemical Biology (excluding clinical trials)
In chemical biology, substituted benzoxazoles serve as powerful tools to probe and understand complex biological systems at the molecular level. Their ability to interact with specific biological targets makes them valuable for fundamental research, distinct from their development as therapeutic agents. researchgate.net
Enzyme Inhibition Studies: Benzoxazole derivatives are synthesized to act as inhibitors for various enzymes, which helps in elucidating enzyme function and pathways. They have been investigated as potential inhibitors of DNA gyrase, a target for antimicrobial research. nih.gov Other studies have shown that specific substitutions on the benzoxazole ring can lead to potent inhibition of cholinesterases (AChE and BuChE). rsc.org
Intracellular Imaging: Fluorescent benzoxazole probes are used for mapping the distribution and concentration of specific analytes within living cells. For example, a rhodamine-benzoxazole conjugate has been successfully used for the fluorescent imaging of Fe³⁺ ions in living L929 and MG-63 cells. rsc.org
Probing Molecular Interactions: The benzoxazole scaffold is used to design molecules that can interact with biological macromolecules through non-covalent forces. Studies on their interaction with DNA, for instance, help in understanding the principles of small molecule-nucleic acid recognition. periodikos.com.br
These applications highlight the role of substituted benzoxazoles not just as potential drugs, but as sophisticated chemical probes for basic biological research.
Table 3: Applications of Substituted Benzoxazoles in Chemical Biology Research
| Benzoxazole Derivative Class | Biological Target/Application | Research Area | Reference |
|---|---|---|---|
| 2-benzyl substituted benzoxazoles | DNA topoisomerase II (Gyrase) Inhibition | Mechanism of antibacterial action | nih.gov |
| Glycosyl benzoxazoles with 4-methyl or 5-chloro groups | Cholinesterase (AChE and BuChE) Inhibition | Neurochemical pathway studies | rsc.org |
| 5-nitro-1,3-benzoxazole derivatives | β-tubulin protein Inhibition | Anthelmintic mechanism of action | globalresearchonline.net |
| Rhodamine-functionalized benzoxazoles | Intracellular Fe³⁺ imaging | Mapping metal ion distribution in cells | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, and how can reaction conditions be optimized?
- Methodology : The benzoxazole core is typically synthesized via condensation of substituted o-aminophenols with carboxylic acid derivatives. For example, refluxing methyl 3-amino-4-hydroxybenzoate with a butyl-substituted acid in the presence of a dehydrating agent (e.g., POCl₃) for ~15 hours forms the heterocyclic structure. Excess aryl acid (1.2–1.5 equivalents) improves yield, while post-reaction purification via recrystallization or column chromatography ensures purity .
Q. Which analytical techniques are critical for characterizing structural and purity parameters?
- Methodology :
- X-ray crystallography : Determines crystal lattice parameters (e.g., monoclinic P2₁/n space group, β = 101.67°, a = 9.4403 Å for analogous compounds ).
- HPLC : Validates purity (≥95% threshold ).
- NMR/FT-IR : Confirms substituent positions and functional groups.
- Melting point analysis : Cross-references literature values (e.g., 72–74°C for related brominated benzoxadiazoles ).
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at +4°C in airtight, light-resistant containers to prevent degradation. Use PPE (gloves, goggles) and fume hoods during handling. Consult SDS guidelines for spill management and first-aid protocols (e.g., immediate medical consultation for exposure ).
Advanced Research Questions
Q. How can contradictory spectroscopic or crystallographic data between studies be resolved?
- Methodology :
- Cross-validate results using complementary techniques (e.g., XRD + NMR + mass spectrometry).
- Re-examine synthetic conditions for unintended by-products (e.g., incomplete nitration or chlorination).
- Compare lattice parameters with structurally similar compounds (e.g., 2-Amino-5-chloro-1,3-benzoxazole ) to identify anomalies.
Q. What strategies mitigate steric hindrance during functionalization of the nitro and chloro substituents?
- Methodology :
- Stepwise synthesis : Introduce nitro groups before chlorination to reduce steric clashes.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization.
- Computational modeling : DFT calculations predict electron density and reactive hotspots for targeted modifications .
Q. How can thermal stability and decomposition pathways be studied for this compound?
- Methodology :
- Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating.
- DSC (Differential Scanning Calorimetry) : Identifies phase transitions and exothermic/endothermic events.
- Compare with benzoxadiazole derivatives (e.g., decomposition at 200–250°C ).
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., referencing protocols for 2-Amino-7-chloro-6-fluorobenzothiazole ).
- Enzyme inhibition : Kinase or protease assays with fluorogenic substrates.
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2).
Q. How can batch-to-batch variability in crystallinity impact pharmacological studies?
- Methodology :
- Polymorph screening : Recrystallize from solvents like ethanol or DMSO to isolate stable forms.
- Rietveld refinement : Quantifies phase purity using XRD data.
- Dissolution testing : Correlates crystallinity with bioavailability in simulated physiological media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
